An In-Depth Technical Guide to 5-Imidazolecarboxaldehyde-¹⁵N₂: Synthesis, Properties, and Advanced Applications in Magnetic Resonance
An In-Depth Technical Guide to 5-Imidazolecarboxaldehyde-¹⁵N₂: Synthesis, Properties, and Advanced Applications in Magnetic Resonance
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Imidazolecarboxaldehyde-¹⁵N₂ is a stable isotope-labeled derivative of 5-imidazolecarboxaldehyde, a key heterocyclic building block in medicinal chemistry. The incorporation of two nitrogen-15 (¹⁵N) isotopes into the imidazole ring imparts unique spectroscopic properties to the molecule without altering its chemical reactivity. This makes it an invaluable tool for a range of advanced research applications, most notably in the field of magnetic resonance imaging (MRI) and spectroscopy (MRS) as a hyperpolarized contrast agent for in vivo pH sensing. This guide provides a comprehensive overview of the synthesis, properties, and critical applications of 5-Imidazolecarboxaldehyde-¹⁵N₂, with a focus on the underlying scientific principles and experimental methodologies.
The unlabeled counterpart, 4(5)-imidazolecarboxaldehyde, is a versatile precursor in the synthesis of various pharmaceuticals, including C17,20-lyase inhibitors for the treatment of androgen-dependent prostate cancer and novel antimalarial drugs.[1] The ¹⁵N₂-labeled variant retains this synthetic utility while enabling advanced analytical techniques that rely on the magnetic properties of the ¹⁵N nucleus.
Physicochemical and Spectroscopic Properties
5-Imidazolecarboxaldehyde-¹⁵N₂ exists as a tautomeric mixture of 4- and 5-substituted isomers, a common feature of N-unsubstituted imidazoles. Its physical and chemical properties are largely similar to its unlabeled analogue.
| Property | Value | Source |
| Molecular Formula | C₄H₄¹⁵N₂O | |
| Molecular Weight | 98.07 g/mol | |
| CAS Number | Not available (NA) for the labeled compound. The unlabeled compound is 3034-50-2. | |
| Appearance | Expected to be a white to light yellow or light gray reddish-yellow solid/powder. | |
| Solubility | Soluble in water and polar organic solvents like methanol and DMSO. | [2][3] |
| Storage | 2-8°C, in a dry, well-ventilated place, protected from air and light. |
Spectroscopic Characteristics
The key feature of 5-Imidazolecarboxaldehyde-¹⁵N₂ is its unique NMR signature. The ¹⁵N nucleus has a spin of 1/2, making it suitable for high-resolution NMR studies. The chemical shift of the ¹⁵N atoms in the imidazole ring is highly sensitive to their electronic environment.
¹⁵N NMR: The most significant spectroscopic property is the change in the ¹⁵N chemical shift upon protonation. The pKa of the imidazole ring is approximately 7.0, making it an ideal sensor for physiological pH.[4][5][6] Upon protonation, the ¹⁵N chemical shift changes by approximately 30 ppm.[4][5][6] This large chemical shift difference is the basis for its application in pH sensing.
¹H and ¹³C NMR: The proton and carbon NMR spectra are expected to be similar to the unlabeled compound, with minor changes in coupling constants due to the presence of ¹⁵N.
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the aldehyde C=O stretch, C=N and C=C stretches of the imidazole ring, and N-H stretches.
Synthesis of 5-Imidazolecarboxaldehyde-¹⁵N₂
A specific, commercially viable synthesis for 5-Imidazolecarboxaldehyde-¹⁵N₂ is not widely published. However, a plausible and robust synthetic route can be designed based on established methods for de novo imidazole synthesis and subsequent formylation. The following proposed synthesis starts with ¹⁵N-labeled precursors to construct the imidazole ring.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 5-Imidazolecarboxaldehyde-¹⁵N₂.
Experimental Protocol (Proposed)
Step 1: Synthesis of Imidazole-¹⁵N₂ via Radziszewski Reaction
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In a well-ventilated fume hood, combine an aqueous solution of glyoxal (1 equivalent) and formaldehyde (1 equivalent) in a suitable reaction vessel.
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Cool the mixture in an ice bath.
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Slowly add a solution of ¹⁵N-labeled ammonia (²¹⁵NH₃, 2 equivalents) in water or an appropriate solvent. The use of a ¹⁵N-labeled ammonia source is critical for the incorporation of the isotopes.
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Allow the reaction to stir at room temperature for several hours to overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Upon completion, extract the product into an organic solvent such as ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Imidazole-¹⁵N₂. Purify further by chromatography or recrystallization if necessary.
Step 2: N-Protection of Imidazole-¹⁵N₂
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Dissolve Imidazole-¹⁵N₂ (1 equivalent) in an anhydrous aprotic solvent like tetrahydrofuran (THF).
-
Add a suitable base, such as sodium hydride (NaH), portion-wise at 0°C.
-
Slowly add a protecting group reagent, for example, N,N-dimethylsulfamoyl chloride (1 equivalent).
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction carefully with water and extract the product.
-
Purify the N-protected Imidazole-¹⁵N₂ by column chromatography.
Step 3 & 4: Lithiation and Formylation
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Dissolve the N-protected Imidazole-¹⁵N₂ (1 equivalent) in anhydrous THF and cool to -78°C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a strong base such as sec-butyllithium (s-BuLi) (1.1 equivalents) to deprotonate the C5 position.
-
After stirring for a short period, add anhydrous N,N-dimethylformamide (DMF) (1.2 equivalents) as the formylating agent.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product and purify by chromatography to obtain the protected 5-formylimidazole-¹⁵N₂.
Step 5: Deprotection
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Dissolve the protected 5-formylimidazole-¹⁵N₂ in a suitable solvent.
-
Treat with an acid (e.g., aqueous acetic acid or HCl) to remove the N-sulfonyl protecting group.
-
Neutralize the reaction mixture and extract the final product, 5-Imidazolecarboxaldehyde-¹⁵N₂.
-
Purify by recrystallization or column chromatography to obtain the final product of high purity.
Key Application: Hyperpolarized MRI/NMR for In Vivo pH Sensing
The primary and most advanced application of 5-Imidazolecarboxaldehyde-¹⁵N₂ is as a probe for in vivo pH measurement using hyperpolarized magnetic resonance.
Principle of Operation
The technique relies on a process called Signal Amplification By Reversible Exchange (SABRE) , specifically the SABRE-SHEATH (Shield Enables Alignment Transfer to Heteronuclei) method. This process dramatically increases the polarization of the ¹⁵N nuclei, leading to a signal enhancement of several thousand-fold.[4]
The key steps are:
-
Hyperpolarization: The ¹⁵N nuclei of 5-Imidazolecarboxaldehyde-¹⁵N₂ are hyperpolarized outside the MRI scanner using parahydrogen and an iridium-based catalyst.[4]
-
Injection: The hyperpolarized probe is then injected into the subject.
-
pH Sensing: The imidazole ring of the molecule exists in equilibrium between its protonated and deprotonated forms. The exchange between these two states is rapid on the NMR timescale. The observed ¹⁵N chemical shift is a weighted average of the shifts of the two forms, which is dependent on the pH of the surrounding environment according to the Henderson-Hasselbalch equation.
-
Detection: The large, hyperpolarized ¹⁵N signal is detected using MRI or MRS, and the chemical shift is measured. By correlating the chemical shift to a pre-determined calibration curve, a map of the local pH can be generated.
Caption: Mechanism of pH sensing using 5-Imidazolecarboxaldehyde-¹⁵N₂.
Experimental Workflow for Hyperpolarized ¹⁵N MRI
Caption: Experimental workflow for in vivo pH mapping.
Safety and Handling
As a research chemical, 5-Imidazolecarboxaldehyde-¹⁵N₂ should be handled with appropriate safety precautions in a laboratory setting. The safety profile is expected to be similar to that of its unlabeled analogue and other substituted imidazoles.
-
Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
-
Precautionary Statements:
-
Prevention: Avoid breathing dust. Wash hands thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[7]
-
Response:
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed.[2]
-
Incompatible Materials: Strong oxidizing agents.[7]
Always consult the material safety data sheet (MSDS) provided by the supplier before handling this compound.
References
-
Chekmenev, E. Y., et al. (2016). ¹⁵N Hyperpolarization of Imidazole-¹⁵N₂ for Magnetic Resonance pH Sensing via SABRE-SHEATH. ACS Sensors, 1(6), 735-740. Available at: [Link]
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Theis, T., et al. (2016). ¹⁵N Hyperpolarization of Imidazole-¹⁵N₂ for Magnetic Resonance pH Sensing via SABRE-SHEATH. PubMed Central. Available at: [Link]
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Shchepin, R. V., et al. (2017). Robust Imidazole-¹⁵N₂ Synthesis for High-Resolution Low-Field (0.05 T) ¹⁵N Hyperpolarized NMR Spectroscopy. Chemistry – A European Journal, 23(49), 11840-11843. Available at: [Link]
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Duke University Libraries. (2016). (15)N Hyperpolarization of Imidazole-(15)N2 for Magnetic Resonance pH Sensing via SABRE-SHEATH. DukeSpace. Available at: [Link]
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Duke University Libraries. (2016). ¹⁵N Hyperpolarization of Imidazole-¹⁵N₂ for Magnetic Resonance pH Sensing via SABRE-SHEATH. DukeSpace. Available at: [Link]
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ChemRxiv. (2021). Solvent effects in hyperpolarization of ¹⁵N nuclei in [¹⁵N₃]metronidazole and [¹⁵N₃]nimorazole antibiotics via SABRE-SHEATH. ChemRxiv. Available at: [Link]
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ChemBK. (2024). 1H-Imidazole-5-carboxaldehyde. ChemBK. Available at: [Link]
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Shchepin, R. V., et al. (2017). Synthetic Approaches for ¹⁵N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for ¹⁵N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields. PubMed Central. Available at: [Link]
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Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. Organic Syntheses. Available at: [Link]
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Pharmaffiliates. (n.d.). 5-Imidazolecarboxaldehyde-¹⁵N₂. Pharmaffiliates. Available at: [Link]
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JScholar Publisher. (2025). Synthesis and Spectroscopic Characterization of Novel Imidazole-Based Semicarbazones. JScholar Publishers. Available at: [Link]
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MDPI. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. MDPI. Available at: [Link]
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Thieme. (n.d.). Product Class 3: Imidazoles. Thieme Chemistry. Available at: [Link]
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NIH. (n.d.). Synthesis of 2-imidazolones and 2-iminoimidazoles. PubMed Central. Available at: [Link]
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ResearchGate. (n.d.). Phosphite-Imidazole Catalyzed N-Formylation and N-Acylation of Amines. ResearchGate. Available at: [Link]
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